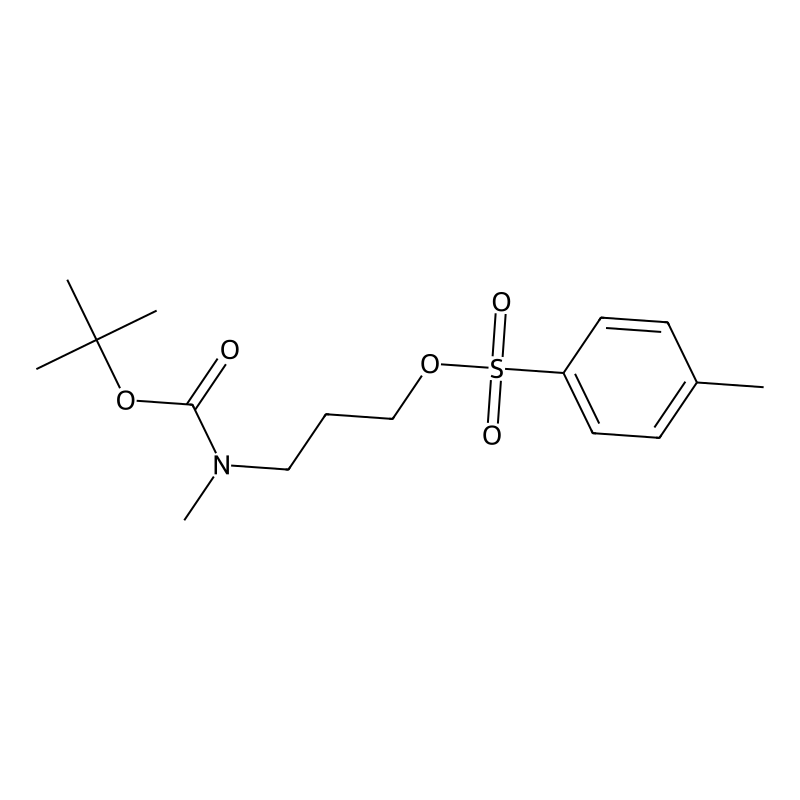

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a chemical compound with the molecular formula C₁₇H₂₇NO₅S and a molecular weight of approximately 357.46 g/mol. It features a p-toluenesulfonate group, which enhances its solubility and reactivity, making it useful in various chemical applications. The compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, which is commonly used in organic synthesis to temporarily protect amines during multi-step reactions .

As there is limited information on the application of this specific compound, a mechanism of action is not documented in scientific literature.

- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it a potential candidate for further functionalization.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for subsequent reactions.

- Coupling Reactions: The amine functionality allows for coupling with various electrophiles, facilitating the synthesis of more complex molecules.

While specific biological activity data for 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the sulfonate and amine groups suggests potential activity in biological systems, possibly interacting with various enzymes or receptors. Further studies would be necessary to elucidate its specific biological effects.

The synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine typically involves several steps:

- Preparation of N-Methyl-N-boc-propylamine: This can be achieved by reacting propylamine with Boc anhydride and formaldehyde to introduce the N-methyl and Boc groups.

- Sulfonation: The resulting N-methyl-N-boc-propylamine can then be treated with p-toluenesulfonyl chloride to introduce the p-toluenesulfonate moiety.

- Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound .

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has several applications in research and industry:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Proteomics Research: Due to its ability to modify proteins, it is utilized in studies involving protein labeling and functionalization .

- Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules through various coupling reactions.

Interaction studies involving 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine are essential for understanding its potential roles in biological systems. Research could focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as a drug candidate.

- Protein Binding Studies: Understanding how it binds to proteins may provide insights into its biological activity and therapeutic potential.

Several compounds share structural similarities with 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine, including:

- N-Methyl-N-boc-propylamine: Lacks the sulfonate group, making it less soluble and reactive.

- 3-(p-Toluenesulfonate)-propylamine: Does not have the Boc protecting group, which limits its use in multi-step synthesis.

- 4-Methylbenzenesulfonamide: Similar sulfonamide structure but lacks the amine protection and additional functional groups.

Comparison TableCompound Name Key Features Unique Aspects 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine Contains both sulfonate and Boc protecting groups Versatile for further functionalization N-Methyl-N-boc-propylamine Only contains Boc protection Limited reactivity due to absence of sulfonate 3-(p-Toluenesulfonate)-propylamine Contains sulfonate but no Boc protection Less stable in multi-step reactions 4-Methylbenzenesulfonamide Sulfonamide structure without amine protection Different reactivity profile compared to amines

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine | Contains both sulfonate and Boc protecting groups | Versatile for further functionalization |

| N-Methyl-N-boc-propylamine | Only contains Boc protection | Limited reactivity due to absence of sulfonate |

| 3-(p-Toluenesulfonate)-propylamine | Contains sulfonate but no Boc protection | Less stable in multi-step reactions |

| 4-Methylbenzenesulfonamide | Sulfonamide structure without amine protection | Different reactivity profile compared to amines |

This comparison highlights the unique versatility of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine in organic synthesis and medicinal chemistry applications.

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a sulfonate ester derivative characterized by a p-toluenesulfonyl (tosyl) group, a tert-butoxycarbonyl (Boc)-protected methylamine, and a propyl linker. Its molecular formula is $$ \text{C}{16}\text{H}{25}\text{NO}_5\text{S} $$, with a molecular weight of 343.44 g/mol. The compound’s significance lies in its dual functional groups: the tosyl group serves as a superior leaving group in nucleophilic substitution reactions, while the Boc group protects the amine moiety during multi-step syntheses. This combination makes it valuable for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. For example, sulfonate esters like this are pivotal intermediates in synthesizing active pharmaceutical ingredients (APIs) due to their stability and reactivity.

Historical Context of Sulfonate Esters in Chemical Research

Sulfonate esters emerged as critical reagents in the mid-20th century, with the tosyl group (Ts) gaining prominence after Kurt Hess and Robert Pfleger’s 1933 nomenclature proposal. Early applications focused on alcohol activation via tosylation, enabling predictable substitution reactions. The development of Boc-protecting groups in the 1950s further expanded their utility, allowing chemists to selectively modify amine-containing substrates. By the 1970s, mechanistic studies, such as those on sultone hydrolysis, clarified the role of sulfonate esters in both $$ \text{S}\text{N}1 $$ and $$ \text{S}\text{N}2 $$ pathways. Today, compounds like 3-(p-toluenesulfonate)-N-methyl-N-boc-propylamine exemplify the synergy between sulfonate chemistry and protective group strategies.

Classification and Nomenclature

The compound’s systematic IUPAC name is 3-[(tert-butoxycarbonyl)(methyl)amino]propyl 4-methylbenzenesulfonate, reflecting its structure. Key components include:

- p-Toluenesulfonate: A sulfonate ester derived from p-toluenesulfonic acid ($$ \text{TsOH} $$), where the sulfonyl group ($$-\text{SO}_2-$$) is bonded to a methyl-substituted phenyl ring.

- N-methyl-N-boc-propylamine: A tertiary amine with a Boc-protected nitrogen and a methyl group, linked via a three-carbon chain.

Table 1: Structural Breakdown

| Component | Formula/Group | Role |

|---|---|---|

| p-Toluenesulfonyl | $$-\text{SO}2\text{C}6\text{H}4\text{CH}3$$ | Leaving group in substitutions |

| Boc-protected amine | $$-\text{N}(\text{CH}3)\text{C(O)O}(\text{C}(\text{CH}3)_3)$$ | Amine protection |

| Propyl linker | $$-\text{CH}2\text{CH}2\text{CH}_2-$$ | Spatial separation of groups |

Current Research Relevance

Recent studies highlight its role in:

- Electrochemical Synthesis: Alkoxysulfonyl radicals generated from sulfonate esters enable efficient difunctionalization of alkenes, broadening access to sulfonated polymers.

- Pharmaceutical Intermediates: The Boc group’s orthogonality allows sequential deprotection and functionalization, critical for peptide and heterocycle synthesis.

- Polymer Chemistry: Tosylate esters facilitate controlled polymerization, as seen in polyol ester lubricants synthesized via acid-catalyzed esterification.

Molecular Composition

Molecular Formula and Weight

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine possesses the molecular formula C₁₆H₂₅NO₅S and exhibits a molecular weight of 343.4 grams per mol [3]. The exact mass has been determined to be 343.14534407 grams per mol through high-resolution mass spectrometry techniques [6]. This compound is alternatively identified by the Chemical Abstracts Service registry numbers 200563-87-7 (primary) and 98642-45-6 (secondary) [3].

The compound's molecular composition comprises 16 carbon atoms, 25 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom [3]. The heavy atom count totals 23 atoms, excluding hydrogen atoms, which contributes to the compound's molecular complexity rating of 470 [6]. The structural arrangement incorporates a total of eight rotatable bonds, providing considerable conformational flexibility to the molecule [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NO₅S |

| Molecular Weight (g/mol) | 343.4 |

| Exact Mass (g/mol) | 343.14534407 |

| CAS Number (Primary) | 200563-87-7 |

| CAS Number (Alternative) | 98642-45-6 |

| Heavy Atom Count | 23 |

| Rotatable Bond Count | 8 |

| Molecular Complexity | 470 |

Structural Features and Functional Groups

The molecular architecture of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine incorporates several distinct functional groups that define its chemical reactivity and properties [3]. The compound features a para-toluenesulfonate ester moiety, which serves as an excellent leaving group due to its electron-withdrawing characteristics . This sulfonate ester is attached to a three-carbon propyl chain, which connects to a tertiary nitrogen center [3].

The nitrogen atom bears both a methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group [3]. The Boc group functions as a carbamate protecting group, temporarily masking the nucleophilic properties of the amine during synthetic transformations [20]. The aromatic portion of the molecule consists of a para-methylated benzene ring, which contributes to the overall lipophilic character of the compound [3].

The IUPAC nomenclature designates this compound as 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate [3]. The canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C, which provides a linear notation for the three-dimensional structure [3].

| Functional Group | Description |

|---|---|

| p-Toluenesulfonate ester | Electron-withdrawing group with excellent leaving group properties |

| tert-Butyloxycarbonyl (Boc) group | Carbamate protecting group for amine functionality |

| N-Methyl tertiary amine | Methylated nitrogen center providing tertiary amine character |

| Propyl chain linker | Three-carbon alkyl chain connecting functional groups |

| Aromatic methyl substituent | Para-methyl group on benzene ring of tosylate moiety |

Physical Properties

Solubility Profile

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine demonstrates excellent solubility in organic solvents, particularly in chloroform, dichloromethane, and ethyl acetate [7]. These solubility characteristics reflect the compound's predominantly lipophilic nature, attributed to the presence of the aromatic tosylate group and the tert-butyl moiety within the Boc protecting group [7]. The compound's calculated logarithmic partition coefficient (XlogP) of 2.8 further supports its favorable dissolution in organic media compared to aqueous environments [6].

The polar surface area of 81.3 Ångströms squared indicates moderate polarity within specific regions of the molecule, primarily concentrated around the sulfonate ester and carbamate functional groups [6]. This balanced polarity contributes to the compound's selective solubility profile, making it suitable for various organic synthetic applications [7].

Melting and Boiling Points

Specific melting and boiling point data for 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine are not extensively documented in the available literature. However, related propyl tosylate compounds exhibit melting points below -20°C and boiling points around 140°C at reduced pressure (2 mmHg) [21]. The presence of the bulky Boc protecting group and the additional methyl substituent on the nitrogen atom would likely elevate both the melting and boiling points compared to simpler tosylate esters [21].

The compound typically appears as a white to off-white solid or powder at room temperature, suggesting a melting point above ambient conditions [7]. The crystalline form indicates sufficient intermolecular interactions to maintain solid-state organization under standard laboratory conditions [7].

Stability Parameters

The thermal stability of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is influenced by the inherent properties of its constituent functional groups [18] [20]. The para-toluenesulfonate ester portion exhibits good thermal stability under normal conditions, though elevated temperatures can promote desulfonation reactions through protodesulfonation mechanisms [18] [32]. The thermal degradation of sulfonate groups typically occurs above 250°C, with the presence of protons facilitating the desulfonation process [32].

The tert-butyloxycarbonyl protecting group demonstrates excellent stability under neutral and basic conditions but undergoes facile deprotection under acidic conditions [20] [30]. Trifluoroacetic acid readily removes the Boc group at room temperature through formation of a stable tert-butyl carbocation intermediate [20]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and subsequent decarboxylation [20].

Storage recommendations specify maintenance at 2-8°C under inert gas atmosphere (nitrogen or argon) to prevent oxidative degradation and hydrolysis [7]. The compound shows good shelf stability when stored under these controlled conditions, with minimal decomposition observed over extended periods [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine reveals characteristic signals corresponding to its diverse functional groups [11] [25]. The tert-butyloxycarbonyl protecting group typically exhibits a prominent singlet around 1.4-1.5 ppm in proton nuclear magnetic resonance spectra, integrating for nine protons [25] [40]. This signal corresponds to the three equivalent methyl groups attached to the quaternary carbon center [25].

The N-methyl group appears as a singlet in the range of 2.5-3.0 ppm, though this signal may exhibit broadening or splitting due to restricted rotation around the nitrogen-carbonyl bond at lower temperatures [11] [36]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon of the Boc group typically resonating around 155-157 ppm, characteristic of carbamate functionality [11] [25].

The propyl chain protons exhibit complex multipicity patterns, with the methylene groups adjacent to nitrogen and oxygen appearing as triplets or multiplets in the 3.0-4.5 ppm region [11]. The aromatic protons of the para-toluenesulfonate group resonate in the typical aromatic region of 7.0-8.0 ppm, displaying characteristic coupling patterns for para-disubstituted benzene rings [11].

Variable temperature nuclear magnetic resonance studies may reveal rotameric behavior due to restricted rotation about the nitrogen-carbonyl bond, particularly evident in the Boc protecting group region [11] [36]. This phenomenon results from the partial double-bond character of the carbamate linkage, creating an energy barrier to rotation [36].

Mass Spectrometry

Mass spectrometric analysis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine typically employs electrospray ionization techniques to generate molecular ions . The expected molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 344, corresponding to the protonated molecular species . Fragmentation patterns characteristic of tosylate esters include loss of the tosylate group (mass 155) and formation of characteristic sulfonate fragments [26] [29].

The Boc protecting group undergoes predictable fragmentation under mass spectrometric conditions, commonly losing the tert-butyl group (mass 57) or the entire Boc moiety (mass 100) [25] [30]. Alpha-cleavage adjacent to the nitrogen center produces characteristic amine-containing fragments that aid in structural elucidation [31] [34].

Negative ion mode electrospray ionization may generate the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 342, along with characteristic sulfonate anion fragments [26]. The tosylate group readily forms stable anions, making negative ion mode particularly useful for confirming the presence of the sulfonate ester functionality [26].

Infrared Spectroscopy

Infrared spectroscopic analysis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine provides diagnostic information about the functional groups present within the molecule [28] [37] [38]. The carbamate carbonyl stretch appears as a strong absorption in the range of 1670-1740 cm⁻¹, characteristic of the Boc protecting group [28] [38]. This frequency may vary slightly depending on the conformational state of the carbamate and potential hydrogen bonding interactions [28].

The aromatic carbon-hydrogen stretching vibrations of the para-toluenesulfonate group manifest in the region of 3050-3100 cm⁻¹, distinguishing them from aliphatic carbon-hydrogen stretches that appear below 3000 cm⁻¹ [27] [37]. Aromatic carbon-carbon stretching vibrations contribute to absorptions in the 1600-1475 cm⁻¹ region [27] [37].

The sulfonate ester functionality produces characteristic absorptions corresponding to sulfur-oxygen stretching vibrations, typically appearing as strong bands in the 1300-1150 cm⁻¹ region [18] [37]. These asymmetric and symmetric sulfur-oxygen stretches provide definitive evidence for the presence of the tosylate ester group [18].

Aliphatic carbon-hydrogen stretching vibrations from the propyl chain and tert-butyl groups appear in the 2850-3000 cm⁻¹ region, with characteristic methyl and methylene deformation bands observable in the 1350-1500 cm⁻¹ range [37] [38].

Computational Properties

Logarithmic Partition Coefficient Values

The calculated logarithmic partition coefficient (LogP) for 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has been determined to be 2.8 using the XlogP computational method [6]. This value indicates moderate lipophilicity, suggesting favorable partitioning into organic phases compared to aqueous environments [6]. The LogP value reflects the balance between the hydrophobic contributions of the aromatic tosylate group and tert-butyl moiety against the hydrophilic influence of the sulfonate ester and carbamate functionalities [6].

The computational determination of partition coefficients provides valuable insights into the compound's potential behavior in biological and synthetic systems [6]. A LogP value of 2.8 places this compound within a range suitable for membrane permeability while maintaining sufficient aqueous compatibility for synthetic manipulations [6].

Polar Surface Area

The topological polar surface area of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has been calculated as 81.3 Ångströms squared [6]. This parameter quantifies the surface area occupied by polar atoms (nitrogen and oxygen) and provides insights into the compound's potential for hydrogen bonding interactions [6]. The polar surface area calculation considers five hydrogen bond acceptors and zero hydrogen bond donors within the molecular structure [6].

The relatively moderate polar surface area value indicates balanced polarity distribution throughout the molecule, with polar regions concentrated around the sulfonate ester and carbamate groups [6]. This computational parameter correlates with the compound's solubility profile and suggests appropriate characteristics for organic synthesis applications [6].

Synthetic Routes

Preparation of N-methyl-N-Boc-propylamine Intermediate

The synthesis of N-methyl-N-Boc-propylamine represents a fundamental step in the preparation of the target compound. This intermediate is typically prepared through Boc protection of the corresponding amine [2]. The most common approach involves the reaction of N-methylpropylamine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride, forming a tetrahedral intermediate that subsequently eliminates carbon dioxide and tert-butanol [2] [3].

A tandem direct reductive amination approach has been developed for the selective synthesis of N-Boc protected secondary amines [2]. This method utilizes di-tert-butyl dicarbonate in conjunction with sodium triacetoxyborohydride to prevent overalkylation and achieve high selectivity. The procedure involves initial imine formation followed by simultaneous reduction and Boc protection, eliminating the formation of tertiary amine byproducts that commonly plague traditional reductive amination protocols [2].

The reaction is typically conducted in dichloromethane at room temperature with triethylamine as the base. The optimal stoichiometry involves 1.2 equivalents of di-tert-butyl dicarbonate relative to the amine substrate, ensuring complete conversion while minimizing side reactions [2] [3]. The reaction proceeds efficiently under these conditions, typically achieving conversions of 85-95% within 4 hours [3].

Alternative methodologies for preparing N-Boc protected propylamines include the direct alkylation of di-tert-butyl iminodicarboxylate with appropriate alkyl halides. This approach circumvents the need for pre-existing amine substrates and can be particularly useful when the corresponding amine is not readily available [3].

Reaction with p-Toluenesulfonyl Chloride

The tosylation of the N-methyl-N-Boc-propylamine intermediate represents the key bond-forming step in the synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine. This transformation involves the nucleophilic substitution of the hydroxyl group with the p-toluenesulfonate moiety, creating an excellent leaving group for subsequent transformations [4].

The standard protocol employs p-toluenesulfonyl chloride in the presence of a suitable base. Triethylamine is the most commonly used base due to its moderate nucleophilicity and excellent HCl scavenging capability [5]. The reaction mechanism proceeds through initial formation of a highly electrophilic N-tosylpyridinium intermediate when pyridine is used as the base, which subsequently reacts with the alcohol substrate [6].

Dimethylaminopyridine (DMAP) serves as an effective nucleophilic catalyst for this transformation [4] [7]. The use of catalytic amounts of DMAP (0.1-1.0 equivalent) in combination with triethylamine significantly enhances reaction rates while maintaining excellent yields [5]. This catalytic system allows for room temperature reactions to proceed to completion within 2-4 hours, compared to 12-24 hours required without the catalyst [5].

The reaction conditions have been optimized to achieve maximum efficiency. The preferred solvent is dichloromethane, which provides excellent solubility for all reactants and facilitates easy product isolation [5]. The typical stoichiometry involves 1.2-1.5 equivalents of tosyl chloride and 1.5-2.5 equivalents of triethylamine relative to the alcohol substrate [5].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed for accessing tosylated compounds. The use of p-toluenesulfonyl anhydride instead of the corresponding chloride offers certain advantages, particularly in terms of reduced nucleophilic competition [8]. This reagent produces p-toluenesulfonate anion as a byproduct rather than chloride ion, thereby minimizing SN2 displacement reactions that can lead to unwanted side products [8].

Metal-catalyzed tosylation protocols have emerged as viable alternatives to traditional base-mediated approaches. Various metal catalysts including ytterbium(III) triflate, cobalt(II) salts, and bismuth(III) halides have been reported to facilitate tosylation under mild conditions [9]. However, these methods often require longer reaction times and may suffer from lower yields compared to conventional protocols [9].

Solvent-free tosylation methods have been developed to address environmental concerns. These approaches typically involve grinding the alcohol substrate with tosyl chloride and an inorganic base such as sodium carbonate [10]. While these methods offer advantages in terms of reduced solvent waste and simplified workup procedures, they are generally limited to small-scale preparations and may suffer from incomplete conversion [10].

The development of [DMAPTs]+Cl- as a mild tosylating reagent represents a significant advancement in base-free tosylation methodology [9]. This reagent enables chromatography-free preparation of sulfonate esters from phenols and alcohols with excellent yields averaging 95% [9]. The reagent demonstrates broad substrate tolerance and operates under mild reaction conditions, making it particularly attractive for sensitive substrates [9].

Reaction Conditions

Solvent Selection and Influence

The choice of solvent plays a critical role in determining the efficiency and selectivity of tosylation reactions. Extensive studies have demonstrated that solvent polarity and coordinating ability significantly influence reaction rates and product distributions [11]. The degree of charge separation in substrate-base complexes is directly affected by solvent properties, which in turn impacts the overall reaction kinetics [11].

Dichloromethane emerges as the optimal solvent for most tosylation reactions involving N-Boc protected amines [5]. This solvent provides excellent dissolution of all reaction components while maintaining chemical inertness toward the reagents. The moderate polarity of dichloromethane facilitates efficient solvation of ionic intermediates without overstabilizing them to the point of reduced reactivity [5].

Acetonitrile represents a viable alternative, particularly for substrates with enhanced polarity or when higher reaction temperatures are required [12]. However, reaction rates in acetonitrile are typically 20-30% lower compared to dichloromethane, necessitating longer reaction times or elevated temperatures to achieve comparable conversions [12].

Tetrahydrofuran and its mixtures with water have found application in continuous flow processes where homogeneous reaction conditions are essential [12]. A water/THF ratio of 2:1 has been optimized for flow tosylation of cyclodextrin derivatives, achieving 24% conversion in 3 minutes compared to over 2 hours required in batch processes [12].

The classification of solvents into distinct categories based on their properties provides valuable insights for rational solvent selection [11]. Aliphatic polar aprotic solvents, aromatic and halogenated solvents, and protic hydroxylic solvents each exhibit characteristic influences on tosylation kinetics [11]. The correlation between solvent parameters and reaction rates enables predictive modeling of optimal reaction conditions [11].

Temperature Parameters

Temperature optimization represents a critical aspect of tosylation reaction development, with significant implications for reaction kinetics, selectivity, and side product formation [13]. Statistical analysis using Doehlert matrix design has revealed that temperature effects are often less significant than other variables such as reaction time and reagent stoichiometry [13].

Room temperature conditions (20-25°C) are generally preferred for most tosylation reactions involving sensitive substrates [13]. These conditions minimize thermal decomposition and side reactions while still providing acceptable reaction rates when combined with appropriate catalysts [13]. Reaction times of 4-24 hours are typically required under these conditions to achieve conversions of 85-95% [13].

Elevated temperatures of 30-40°C can significantly enhance reaction rates without substantially increasing side product formation [13]. The optimized conditions of 30°C with extended reaction times of 144 hours have been shown to produce degree of substitution values of 1.80 in heterogeneous tosylation of cellulose [13]. This represents a significant improvement over higher temperature protocols that often result in increased side reactions and reduced selectivity [13].

Temperatures above 60°C are generally discouraged for tosylation of N-Boc protected substrates due to increased risk of protecting group deprotection [13]. The thermal stability of the Boc group becomes compromised at elevated temperatures, particularly in the presence of acidic byproducts generated during the tosylation process [14].

Continuous flow processes enable the use of superheated solvents while maintaining precise temperature control [12] [15]. This approach allows for dramatically reduced reaction times while maintaining excellent yields and selectivity [15]. Flow processes operating at 60-90°C have achieved complete conversions in residence times of 2-50 minutes [12] [15].

Base Selection for Tosylation

The selection of an appropriate base is fundamental to successful tosylation reactions, as the base must efficiently neutralize the HCl byproduct while minimizing competing nucleophilic reactions [5] [6]. The basicity, nucleophilicity, and steric properties of the base all influence the reaction rate and product selectivity [6].

Triethylamine remains the most widely used base for tosylation reactions due to its optimal balance of basicity and nucleophilicity [5]. With a pKa of 10.8, triethylamine provides sufficient basicity to deprotonate the alcohol substrate while its tertiary nature prevents competing acylation reactions [6]. The moderate nucleophilicity of triethylamine ensures efficient HCl scavenging without interfering with the desired tosylation pathway [5].

Pyridine serves a dual role as both base and nucleophilic catalyst in tosylation reactions [6]. The formation of N-tosylpyridinium chloride intermediate creates a highly electrophilic tosylating species that reacts rapidly with alcohol substrates [6]. However, the lower basicity of pyridine (pKa = 5.2) necessitates higher stoichiometric ratios to achieve complete HCl neutralization [6].

4-Dimethylaminopyridine (DMAP) functions as a highly effective nucleophilic catalyst when used in substoichiometric amounts (0.1-1.0 equivalent) [4] [5]. The enhanced nucleophilicity of DMAP enables rapid formation of the activated tosyl intermediate, resulting in significantly improved reaction rates [5]. Reaction times can be reduced from 24 hours to 2-4 hours with the addition of catalytic DMAP [5].

Sodium hydroxide and potassium hydroxide represent strong bases that can dramatically accelerate tosylation reactions [4]. However, their high nucleophilicity and tendency to promote side reactions limit their application to specific substrate classes where rapid reaction is essential [4]. Aqueous workup procedures are typically required to remove inorganic salts [4].

Alternative base systems including trimethylamine hydrochloride as a combined base system have been developed to address specific synthetic challenges [5]. These systems offer improved reaction rates and operational simplicity compared to traditional pyridine-based protocols [5].

Reaction Time Optimization

Reaction time optimization represents a critical balance between achieving complete conversion and minimizing side product formation [13]. Statistical studies have demonstrated that reaction time is often the most significant variable affecting the degree of substitution in tosylation processes [13].

Short reaction times (0.5-2 hours) are suitable for highly reactive substrates or when high temperatures and excess reagents are employed [13]. Under these conditions, conversions of 15-50% can be achieved, but high selectivity (95-98%) is typically maintained [13]. These conditions are particularly useful for substrates prone to decomposition under prolonged reaction conditions [13].

Intermediate reaction times (4-24 hours) represent the optimal window for most tosylation reactions [13]. Conversions of 60-95% are achievable under room temperature conditions with appropriate catalyst systems [13]. The selectivity remains good (85-94%) throughout this time range, making these conditions suitable for most synthetic applications [13].

Extended reaction times (48-144 hours) may be required for challenging substrates or heterogeneous reaction systems [13]. Cellulose tosylation under heterogeneous conditions requires 74-144 hours to achieve optimal substitution levels [13]. While very high conversions (92-99%) are achievable, selectivity typically decreases (78-85%) due to increased side reactions [13].

Continuous flow processes dramatically reduce required reaction times through enhanced mass and heat transfer [12]. Residence times of 2-50 minutes are typically sufficient to achieve conversions comparable to batch processes requiring hours to days [12]. This represents a 24-144 fold improvement in reaction efficiency [12].

Kinetic studies have revealed first-order behavior for many tosylation reactions, enabling predictive modeling of optimal reaction times [13]. The reaction kinetics can be significantly influenced by catalyst concentration, temperature, and solvent choice, requiring empirical optimization for each substrate class [13].

Industrial Production Methods

Continuous Flow Processes

Continuous flow chemistry has revolutionized the industrial production of tosylated compounds, offering significant advantages in terms of efficiency, safety, and scalability [12] [16]. The miniaturization of reactors leads to enhanced heat and mass transfer, while reaction containment increases process safety and facilitates straightforward scale-up operations [12].

Flow tosylation processes typically achieve residence times of 2-50 minutes compared to 120-1440 minutes required in batch processes [12]. This represents a 24-144 fold improvement in time efficiency. The enhanced mixing efficiency (95-99%) in flow systems compared to batch processes (70-85%) contributes significantly to improved reaction rates and selectivity [12].

Temperature control in flow systems is superior to batch processes, enabling precise temperature regulation and the utilization of superheated solvents [12]. Flow processes can safely operate at temperatures of 30-150°C with pressures up to 10 bar, providing access to reaction conditions that would be difficult or dangerous to achieve in batch mode [12].

Homogeneous reaction conditions are essential for successful flow tosylation to prevent clogging of narrow tubing [12]. Solvent systems such as water/THF mixtures have been specifically developed to maintain substrate solubility throughout the flow system [12]. The in-situ mixing of aqueous and organic streams enables precise stoichiometric control while maintaining homogeneous conditions [12].

Automated optimization platforms have been developed for flow tosylation processes [17]. These systems utilize process analytical technology (PAT) techniques, including FTIR and HPLC/MS, for real-time monitoring and optimization [17]. Multi-objective Bayesian optimization enables simultaneous optimization of multiple process variables, including concentrations, temperature, time, and stoichiometry [17].

Scale-up factors of 10-100x are readily achievable in flow systems through numbering-up approaches or increasing flow rates [12]. The modular design of flow systems enables flexible reconfiguration for different substrates and convergent synthesis strategies [12].

Scale-up Considerations

Scale-up of tosylation reactions requires careful consideration of heat management, mixing efficiency, and safety aspects [12]. The exothermic nature of tosylation reactions necessitates robust heat removal capabilities to maintain temperature control at larger scales. Inadequate heat removal can lead to thermal runaway and potential safety hazards [18].

Mixing becomes increasingly challenging as reactor volumes increase, potentially leading to reduced reaction efficiency and increased side product formation. Computational fluid dynamics modeling is often employed to optimize impeller design and placement for large-scale reactors [12]. Multi-stage addition strategies may be required to ensure uniform reagent distribution in large-scale processes [12].

Safety considerations become paramount during scale-up of tosylation processes. Proper ventilation systems are essential to handle HCl vapor generation, and emergency quenching procedures must be established [18]. Explosion hazards associated with certain tosylated compounds require specialized handling procedures and blast-resistant equipment [18].

Quality control measures must be enhanced for large-scale production to ensure consistent product quality. In-line monitoring systems using FTIR spectroscopy enable real-time tracking of reaction progress and immediate detection of deviation from optimal conditions [13]. Statistical process control methods help maintain consistent product specifications across multiple production batches [13].

Environmental considerations play an increasingly important role in industrial tosylation processes. Solvent recovery and recycling systems are implemented to minimize waste generation and reduce production costs [19]. Aqueous tosylate solutions can be recycled multiple times without significant degradation in performance [19].

Continuous manufacturing approaches are gaining prominence in pharmaceutical applications where consistent product quality and reduced inventory requirements are essential [12]. End-to-end continuous processes from raw materials to finished products eliminate intermediate isolation steps and reduce overall production times [12].

Purification Techniques

Purification of tosylated compounds requires careful selection of techniques based on substrate properties and purity requirements [20]. The relatively high molecular weight and lipophilic nature of most tosylated compounds influence the choice of purification strategy [20].

Column chromatography represents the most versatile purification technique for tosylated compounds, typically achieving purities of 95-99% with yield recoveries of 70-90% [20]. Silica gel chromatography using petroleum ether/ethyl acetate gradients is commonly employed for routine purifications [21]. The time requirement of 2-8 hours and moderate cost make this technique suitable for most synthetic applications [20].

Crystallization offers excellent purity enhancement (98-99.5%) but lower yield recovery (60-85%) [20]. Many tosylated compounds are crystalline solids that can be purified through recrystallization from appropriate solvents [22]. The selection of crystallization solvents requires consideration of solubility differences between the product and impurities [20].

Extraction techniques provide rapid purification with excellent yield recovery (85-98%) but limited purity enhancement (85-95%) [20]. Acid-base extraction protocols are particularly effective for removing basic impurities such as excess amine bases used in the synthesis [21]. The very low cost and excellent scalability make extraction ideal for industrial applications [20].

Distillation can achieve good purity (90-98%) with excellent yield recovery (80-95%) [20]. However, many tosylated compounds are thermally labile and may decompose under distillation conditions [18]. Vacuum distillation at reduced temperatures may be employed for relatively stable compounds [18].

Sublimation provides exceptional purity (98-99.9%) for compounds exhibiting sublimation behavior [20]. The yield recovery (70-90%) is moderate, and the technique is limited to small-scale applications [20]. Sublimation is particularly useful for removing non-volatile impurities from crystalline tosylated products [20].

Preparative HPLC achieves the highest purity (99-99.9%) but suffers from poor scalability and high cost [20]. This technique is reserved for high-value compounds requiring exceptional purity or for analytical method development [20].

Resin-based purification methods have emerged as efficient alternatives for specific applications [16] [22]. Azide resins have been employed for selective removal of tosyl chloride from reaction mixtures, providing clean product isolation without traditional workup procedures [16]. Ion-exchange resins enable facile conversion between different salt forms of tosylated products [22].

Facile removal of excess tosyl chloride can be achieved using cellulosic materials such as filter paper [23]. This environmentally friendly approach provides rapid cleanup of reaction mixtures and eliminates the need for aqueous workup in certain applications [23].